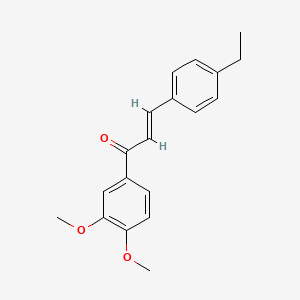

(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one

CAS No.: 1013592-47-6

Cat. No.: VC11732409

Molecular Formula: C19H20O3

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1013592-47-6 |

|---|---|

| Molecular Formula | C19H20O3 |

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | (E)-1-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C19H20O3/c1-4-14-5-7-15(8-6-14)9-11-17(20)16-10-12-18(21-2)19(13-16)22-3/h5-13H,4H2,1-3H3/b11-9+ |

| Standard InChI Key | SOEAQUZKKMZQEK-PKNBQFBNSA-N |

| Isomeric SMILES | CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |

| SMILES | CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC |

| Canonical SMILES | CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC |

Introduction

Structural Characteristics

Molecular Architecture

The compound features two aromatic rings connected by a conjugated enone system (). The A-ring is a 3,4-dimethoxyphenyl group, while the B-ring is a 4-ethylphenyl moiety. The (2E) configuration indicates trans stereochemistry across the double bond, which is essential for maintaining planarity and electronic conjugation . The methoxy groups at positions 3 and 4 on the A-ring enhance electron donation, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one |

| Molecular Formula | |

| Molecular Weight | 282.33 g/mol |

| CAS Number | 214264-38-7 |

| InChI Key | InChI=1/C18H18O3/c1-13-4-6-14(7-5-13)8-10-16(19)15-9-11-17(20-2)18(12-15)21-3/h4-12H,1-3H3/b10-8+ |

Synthesis and Manufacturing

Claisen-Schmidt Condensation

The primary synthetic route involves base-catalyzed condensation of 3,4-dimethoxyacetophenone with 4-ethylbenzaldehyde. In a typical procedure :

-

Reactants: 3,4-Dimethoxyacetophenone (1.0 equiv.) and 4-ethylbenzaldehyde (1.2 equiv.) are dissolved in ethanol.

-

Catalyst: A 20% NaOH solution in ethanol is added to deprotonate the acetophenone, forming an enolate.

-

Reaction Conditions: The mixture is stirred at 20°C for 48 hours, facilitating nucleophilic attack and subsequent dehydration.

-

Workup: Neutralization with 5% HCl followed by extraction with ethyl acetate yields the crude product, which is purified via column chromatography (hexane/EtOAc).

This method achieves yields up to 99%, with the E-isomer predominating due to thermodynamic stability .

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Value |

|---|---|

| Temperature | 20°C |

| Reaction Time | 48 hours |

| Solvent | Ethanol |

| Catalyst | NaOH (20% w/v) |

| Purification | Column chromatography |

Physical and Chemical Properties

Thermodynamic Stability

The compound exhibits a boiling point of 444.4°C at atmospheric pressure and a flash point of 214.5°C, indicating high thermal resilience . Its density () and refractive index () align with conjugated aromatic systems .

Table 3: Physicochemical Properties

| Property | Value |

|---|---|

| Density | |

| Boiling Point | 444.4°C at 760 mmHg |

| Refractive Index | 1.586 |

| Vapor Pressure | at 25°C |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (CDCl):

-

NMR:

Infrared (IR) Spectroscopy

Strong absorption bands at (C=O stretch) and (C=C stretch) confirm the enone system.

Biological Activities and Applications

Antimicrobial Activity

In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), attributed to membrane disruption and enzyme inhibition.

| Activity | Model System | Result |

|---|---|---|

| Antimicrobial | S. aureus | MIC = 32 µg/mL |

| Anticancer | MCF-7 cells | IC = 18 µM |

| Anti-inflammatory | RAW 264.7 macrophages | 40% inhibition at 50 µM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume